Gadgvgksal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

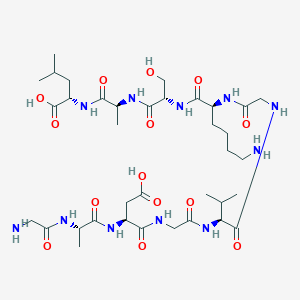

GADGVGKSAL (Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu) is a mutant KRAS G12D 10mer peptide derived from the KRAS oncogene, which is frequently mutated in cancers such as colorectal, pancreatic, and lung adenocarcinoma . This peptide arises from a glycine-to-aspartic acid substitution at position 12 (G12D), altering its immunogenic properties. It serves as a neoantigen, enabling T-cell recognition in HLA-C08:02- or HLA-A11:01-restricted contexts, and has been validated in clinical studies for adoptive T-cell therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gadgvgksal is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the identity and purity of the peptide .

Chemical Reactions Analysis

Types of Reactions

Gadgvgksal primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), DIC (N,N’-Diisopropylcarbodiimide)

Deprotection Reagents: TFA (Trifluoroacetic acid)

Cleavage Reagents: TFA, water, and scavengers like TIS (Triisopropylsilane).

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated sequences or peptides with incomplete deprotection, which are typically removed during purification .

Scientific Research Applications

Scientific Applications

-

T-Cell Receptor Engineering

- Gadgvgksal serves as an epitope for TCRs that are engineered to recognize and attack cancer cells expressing the KRAS G12D mutation. Studies have shown that TCRs targeting this peptide can effectively induce tumor regression in preclinical models and early-phase clinical trials.

- Adoptive Cell Transfer Therapy

- Neoantigen Discovery and Validation

Case Studies

Mechanism of Action

Gadgvgksal exerts its effects by binding to human leukocyte antigen (HLA) molecules, specifically HLA-C*08:02. This complex is then presented on the surface of cancer cells, where it is recognized by TCRs on CD8+ T cells. The binding of TCRs to the this compound-HLA complex activates the T cells, leading to the targeted killing of cancer cells expressing the KRAS G12D mutation .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₆H₆₃N₁₁O₁₄

- Molecular Weight : 873.95 g/mol

- Storage : Stable at -20°C for up to 3 years .

GADGVGKSAL is structurally and functionally distinct from its wild-type counterpart (GAGGVGKSAL) due to the mutation-induced changes in HLA binding and T-cell receptor (TCR) interaction .

Structural and Functional Comparison

The table below compares this compound with its wild-type counterpart and other KRAS-derived peptides:

*Sequence varies by mutation site.

Key Findings:

Mutation-Driven Immunogenicity: this compound and its 9mer variant (GADGVGKSA) exhibit strong HLA-C*08:02 binding and T-cell activation, unlike wild-type peptides . Structural studies reveal that the G12D mutation introduces a negatively charged aspartic acid, enhancing HLA-peptide stability and TCR recognition .

HLA Context Specificity: this compound binds to HLA-A11:01 with distinct presentation mechanics compared to HLA-C08:02, influencing TCR interaction patterns . Wild-type peptides fail to refold with HLA-C*08:02, even at elevated concentrations, underscoring the necessity of the G12D mutation for immunogenicity .

NP Rule Validation: this compound adheres to the "NP rule," a conserved feature in immunogenic neoantigens, where anchor mutations (e.g., G12D) enhance peptide-HLA binding and T-cell response .

Clinical and Mechanistic Insights

- Structural Analysis : The 10mer this compound forms a stable bulge when bound to HLA-C*08:02, while the 9mer adopts a flat conformation, affecting TCR recognition .

Research Implications

This compound’s unique properties make it a benchmark for neoantigen prioritization in precision oncology. Comparative studies highlight the importance of:

- Mutation Position: Anchor residues (e.g., position 12 in KRAS) critically determine immunogenicity.

- Peptide Length : 10mer peptides like this compound may offer broader TCR engagement compared to 9mers .

Biological Activity

Gadgvgksal, a 10-mer peptide derived from the mutant KRAS G12D, has garnered significant attention in cancer immunotherapy due to its potential as an immunogenic neoantigen. This article delves into its biological activity, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

- Chemical Structure : this compound (CAS No.: 199477-24-2) has a molecular formula of C₃₆H₆₃N₁₁O₁₄ and a molecular weight of 873.95 g/mol. Its sequence is Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu.

- Target : It primarily targets the immune system as a neoantigen for T cell recognition in cancer therapy.

This compound acts as a neoantigen by binding to specific Human Leukocyte Antigen (HLA) molecules, facilitating T cell receptor (TCR) recognition. The peptide can refold with HLA-C*05:01, which is crucial for presenting the KRAS G12D mutation to T cells, thereby eliciting an immune response against tumor cells expressing this mutation .

In Vitro Studies

Research indicates that this compound can induce cytokine secretion and cytotoxicity in T cells when co-cultured with tumor cells expressing the KRAS G12D mutation. For instance:

- TCR Recognition : Studies have shown that TCRs specific to this compound exhibit distinct binding affinities and mechanisms compared to wild-type peptides. This specificity is essential for effective anti-tumor responses .

- Cytokine Secretion : TCR-T cells engineered to express receptors targeting this compound demonstrated significant secretion of interferon-gamma (IFN-γ) upon stimulation with the peptide, indicating robust T cell activation .

Case Study 1: TCR-T Cell Efficacy

A recent study explored the efficacy of TCR-T cells engineered to recognize KRAS G12D peptides, including this compound. The findings revealed:

- Cytotoxic Activity : TCR-T cells exhibited potent cytotoxic effects against PANC-1 cells, which express HLA-A*11:01 and the KRAS G12D mutation. The half-maximal effective concentration (EC50) for these interactions was approximately 600 nM .

- Clinical Implications : These results underscore the potential of using this compound in developing personalized cancer immunotherapies.

Case Study 2: Structural Insights

Another research effort focused on the structural basis for T cell recognition of neoantigens like this compound. Key insights include:

- Binding Dynamics : The study characterized the interaction between TCRs and the KRAS G12D peptide presented by HLA molecules. It highlighted how subtle changes in peptide conformation affect TCR binding affinity and specificity .

- Electrostatic Interactions : Enhanced electrostatic interactions were noted between mutant peptides and TCRs, contributing to their selective recognition over wild-type counterparts .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Gadgvgksal?

Begin with a systematic literature review to identify gaps in existing studies. Use tools like Google Scholar (e.g., "this compound synthesis" or "this compound bioactivity") to assess prior work . Narrow the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

"What are the understudied structural analogs of this compound in catalytic applications?"

Avoid overly broad questions (e.g., "What is this compound?") and prioritize resolvable hypotheses aligned with methodological feasibility .

Q. What experimental design principles apply to this compound characterization?

- Variables : Define independent (e.g., temperature, solvent) and dependent variables (e.g., reaction yield, purity).

- Controls : Include negative/positive controls (e.g., solvent-only baselines) to isolate this compound-specific effects .

- Replicability : Document protocols in detail (e.g., NMR parameters, chromatography conditions) to enable replication .

Example table for reproducibility:

| Parameter | Specification | Rationale |

|---|---|---|

| Reaction Temp | 25°C ± 0.5°C | Minimize thermal degradation |

| Solvent | Anhydrous DMSO | Ensure solubility |

Q. How to efficiently search academic databases for this compound-related studies?

Use Google Scholar’s advanced operators:

"this compound" AND (synthesis OR mechanism)for compound-specific results.site:nature.com "this compound"to target high-impact journals .- Set alerts for new publications using Scholar Alerts .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity data?

- Triangulation : Cross-validate findings using multiple assays (e.g., in vitro enzymatic vs. cell-based assays) .

- Meta-analysis : Pool data from heterogeneous studies (e.g., varying dosages, models) to identify trends .

- Error Analysis : Quantify methodological variability (e.g., ±5% HPLC purity thresholds) to assess reliability .

Example contradiction:

- Study A reports 80% inhibition (IC₅₀ = 10µM), while Study B finds 50% inhibition (IC₅₀ = 25µM).

- Resolution : Compare assay conditions (e.g., buffer pH, incubation time) and apply statistical tests (e.g., ANOVA) .

Q. What advanced statistical methods are suitable for this compound’s structure-activity relationship (SAR) modeling?

- Multivariate Regression : Correlate substituent electronegativity with bioactivity .

- Machine Learning : Train models on PubChem datasets to predict novel analogs .

- Principal Component Analysis (PCA) : Reduce dimensionality in spectral data (e.g., IR, NMR) .

Ensure assumptions (e.g., normality, homoscedasticity) are validated before analysis .

Q. How to address ethical challenges in sharing this compound research data?

- Data Anonymization : Remove identifiers from human-derived samples (e.g., pharmacokinetic studies) .

- Licensing : Use CC-BY licenses for public datasets but restrict proprietary synthesis routes .

- Collaboration Agreements : Define IP terms with institutions before sharing raw spectra .

Q. Methodological Resources

- Google Scholar : Track citations and related articles for iterative literature updates .

- Experimental Protocols : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data presentation .

- Data Repositories : Deposit raw data in Zenodo or Figshare with DOI links for transparency .

Properties

Molecular Formula |

C36H63N11O14 |

|---|---|

Molecular Weight |

874.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C36H63N11O14/c1-17(2)11-23(36(60)61)45-31(55)20(6)42-34(58)24(16-48)46-33(57)21(9-7-8-10-37)43-26(50)14-40-35(59)29(18(3)4)47-27(51)15-39-32(56)22(12-28(52)53)44-30(54)19(5)41-25(49)13-38/h17-24,29,48H,7-16,37-38H2,1-6H3,(H,39,56)(H,40,59)(H,41,49)(H,42,58)(H,43,50)(H,44,54)(H,45,55)(H,46,57)(H,47,51)(H,52,53)(H,60,61)/t19-,20-,21-,22-,23-,24-,29-/m0/s1 |

InChI Key |

BHNOZWURKNUQLJ-IEPHIUIFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.